molecular formula C9H13N5 B13060951 [2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine

[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine

Cat. No.: B13060951
M. Wt: 191.23 g/mol
InChI Key: LYGFKVZPIIHWBP-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine is a triazolopyrimidine derivative characterized by a methanamine group at the 7-position and an isopropyl (propan-2-yl) substituent at the 2-position of the fused triazolopyrimidine ring. This scaffold is of significant interest in medicinal chemistry due to the versatility of triazolopyrimidines in interacting with biological targets, such as enzymes and receptors.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

(2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C9H13N5/c1-6(2)8-12-9-11-4-3-7(5-10)14(9)13-8/h3-4,6H,5,10H2,1-2H3

InChI Key

LYGFKVZPIIHWBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=NC2=N1)CN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at the 7-Position (Amine Addition)

  • Procedure: The 7-chloro-triazolo[1,5-a]pyrimidine derivative is reacted with isopropylmethanamine or its hydrochloride salt in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature. A base like triethylamine (Et3N) is added to neutralize the acid formed and promote the reaction.

  • Reaction Conditions: Typically, 1.0 equivalent of the chloro-substituted triazolopyrimidine is stirred with 1.5 to 3.0 equivalents of the amine and 3.0 equivalents of Et3N at room temperature for 0.5 to 2 hours.

  • Workup: After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. Purification is achieved by flash chromatography.

  • Yields: This method has demonstrated high efficiency, with yields reported up to 80-97% in similar amination reactions of related triazolopyrimidine derivatives.

Alternative Functionalization Approaches

  • Sonogashira Coupling: For introducing alkynyl substituents at other positions, palladium-catalyzed Sonogashira coupling is employed, although this is less directly relevant for the methanamine substitution.

  • Alkoxy Side Chain Addition: In some derivatives, alkoxy chains are introduced via nucleophilic substitution under aqueous-organic biphasic conditions followed by reversed-phase HPLC purification.

Representative Reaction Example

Step Reagents & Conditions Outcome
Starting Material 7-chloro-2-(propan-2-yl)-triazolo[1,5-a]pyrimidine Electrophilic substrate
Nucleophile Isopropylmethanamine hydrochloride (1.5-3.0 equiv) Nucleophile for substitution
Base Triethylamine (3.0 equiv) Neutralizes HCl, promotes reaction
Solvent DMF (0.1 M) Polar aprotic solvent
Temperature Room temperature (rt) Mild conditions
Time 0.5–2 hours Efficient reaction time
Workup Extraction with EtOAc, washing, drying Isolation of product
Purification Flash chromatography (Hexanes/EtOAc gradient) Pure product
Yield 80-97% (reported in analogues) High yield

Mechanistic Insights

The reaction proceeds via nucleophilic aromatic substitution (S_NAr) where the amine attacks the electron-deficient 7-position bearing a chloride substituent. The presence of electron-withdrawing groups on the triazolopyrimidine ring enhances the electrophilicity of the carbon bearing the leaving group, facilitating substitution under mild conditions.

Supporting Research and Data

  • A 2022 study in Journal of Medicinal Chemistry detailed the synthesis of various 7-substitutedtriazolo[1,5-a]pyrimidines via amine addition, demonstrating efficient substitution with different amines including cyclopropylmethyl and cyclobutylmethyl amines under similar conditions, which can be extrapolated to isopropylmethanamine derivatives.

  • Another pharmaceutical chemistry report described the conversion of 7-chlorides to 7-aminomethyl derivatives by reaction with amines under reflux or room temperature, confirming the robustness of this method for related heterocyclic cores.

  • Supporting experimental data from RSC supplementary information confirms the use of microwave-assisted heating for related amination reactions, although for the title compound room temperature conditions suffice.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield Notes
Nucleophilic substitution 7-chloro-2-(propan-2-yl)-triazolo[1,5-a]pyrimidine Isopropylmethanamine hydrochloride, Et3N DMF, rt, 0.5–2 h 80-97% Mild, efficient
Microwave-assisted amination Similar triazolopyrimidine derivatives Amine, acid catalyst 1-butanol, 130°C, 3-4 h Moderate (ca. 20-34%) Used for complex amines
Pd-catalyzed coupling (for other substituents) Halogenated triazolopyrimidines Pd catalyst, alkyne or boronic acid DMF or iPrOH, reflux or rt Variable Not primary for methanamine

Chemical Reactions Analysis

Types of Reactions

[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine has several scientific research applications:

Comparison with Similar Compounds

Key Structural Differences :

  • Substituent Position : The target compound’s 7-methanamine group contrasts with acetamide (compound 49) or hydroxyl groups (e.g., D2-1d), affecting hydrogen-bonding capacity.
  • Lipophilicity: The isopropyl group in the target compound likely increases logP compared to chlorophenyl (compound 92) or morpholinomethyl (S3-TP) substituents.

Comparison :

  • The target compound likely employs similar alkylation steps for isopropyl and methanamine groups, analogous to and .
  • In contrast, S1-TP (chloromethyl) and S2-TP (piperidinomethyl) require nucleophilic substitution .

Physicochemical and Electrochemical Properties

  • Electrochemical Behavior: Triazolopyrimidinones (S1-TP, S2-TP, S3-TP) exhibit distinct redox potentials due to electron-withdrawing (chloromethyl) or donating (morpholinomethyl) groups. The methanamine group in the target compound may stabilize radical intermediates, altering voltammetric profiles .
  • Solubility : Methanamine derivatives generally show higher aqueous solubility than aryl-substituted analogues (e.g., compound 92 ).
  • HRMS Data : reports HRMS (ESI) m/z 389.2089 for D2-1d, comparable to the target compound’s expected molecular weight .

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